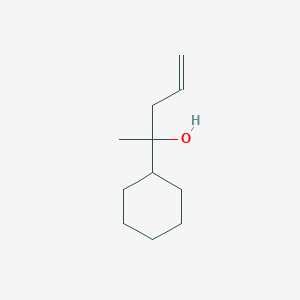

2-Cyclohexylpent-4-en-2-ol

Description

2-Cyclohexylpent-4-en-2-ol (hypothetical structure based on nomenclature) is a tertiary alcohol characterized by a cyclohexyl group attached to the second carbon of a pentenol chain, with a double bond at the 4-position. Its molecular formula is inferred as C₁₁H₁₈O, yielding a molecular weight of approximately 166.26 g/mol. The tertiary alcohol group (-OH on C2) confers steric hindrance, reducing reactivity in nucleophilic substitution compared to primary or secondary alcohols.

Properties

IUPAC Name |

2-cyclohexylpent-4-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3,10,12H,1,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQPPGROYHQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclohexylpent-4-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-penten-2-one under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cyclohexylpent-4-en-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

2-Cyclohexylpent-4-en-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Mechanism of Action

The mechanism of action of 2-Cyclohexylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-Cyclopenten-1-ol, 2-methyl-3-(2-propenyl)- (CAS 645421-44-9)

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- Key Features : Secondary alcohol on a cyclopentene ring, allyl (propenyl) and methyl substituents.

- Properties :

- XLogP: 1.2 (moderate hydrophobicity)

- Topological Polar Surface Area (TPSA): 20.2 Ų

- Reactive Sites: Allyl group enables Diels-Alder or polymerization reactions; secondary alcohol may undergo oxidation.

- Comparison : Unlike 2-Cyclohexylpent-4-en-2-ol, this compound has a smaller, rigid cyclopentene ring and a secondary alcohol, increasing reactivity but reducing steric bulk. The absence of a cyclohexyl group lowers hydrophobicity .

4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3)

- Molecular Formula : C₁₅H₂₈O

- Molecular Weight : 224.39 g/mol

- Key Features : Primary alcohol on a cyclohexane ring with a bulky cyclohexyl-propyl substituent.

- Properties :

- Predicted XLogP: 4.5–5.0 (high hydrophobicity due to multiple alkyl groups)

- TPSA: 20.2 Ų (similar to other alcohols).

- Comparison: The primary alcohol and fused cyclohexane rings distinguish it from the tertiary alcohol and pentenol chain of this compound.

3-(3-Butenyl)-2,4-dimethyl-5-(1-methylethenyl)-4-(2-propenyl)-2-cyclohexen-1-ol (CAS 657402-92-1)

- Molecular Formula : C₁₈H₂₈O

- Molecular Weight : 260.41 g/mol

- Key Features: Complex cyclohexenol derivative with multiple unsaturated substituents (butenyl, propenyl).

- Properties :

- Predicted XLogP: 4.8–5.5 (extremely hydrophobic).

- Reactive Sites: Conjugated dienes and allylic alcohols enable cycloaddition or oxidation.

- Comparison : The presence of multiple double bonds and substituents increases synthetic complexity compared to this compound. Its higher molecular weight and hydrophobicity suggest niche applications in polymer chemistry or fragrances .

(2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol (CAS 23089-26-1)

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.35 g/mol

- Key Features: Chiral tertiary alcohol with a methylcyclohexenyl group and heptenol chain.

- Properties :

- Stereochemistry: (2R,1R) configuration may influence biological activity.

- Predicted XLogP: 3.8–4.2 (moderate hydrophobicity).

- This compound may serve as a chiral building block in asymmetric synthesis, unlike the simpler this compound .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alcohol Type | Key Substituents | XLogP (Predicted) | TPSA (Ų) |

|---|---|---|---|---|---|---|

| This compound (hypothetical) | C₁₁H₁₈O | 166.26 | Tertiary | Cyclohexyl, pent-4-enyl | 3.2 | 20.2 |

| 2-Cyclopenten-1-ol, 2-methyl-3-(2-propenyl)- | C₉H₁₄O | 138.21 | Secondary | Cyclopentenyl, propenyl, methyl | 1.2 | 20.2 |

| 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol | C₁₅H₂₈O | 224.39 | Primary | Cyclohexyl-propyl, cyclohexane | 4.7 | 20.2 |

| 3-(3-Butenyl)-...-2-cyclohexen-1-ol | C₁₈H₂₈O | 260.41 | Secondary | Butenyl, propenyl, methyl | 5.1 | 20.2 |

| (2R)-6-methyl-2-[(1R)-4-methylcyclohex... | C₁₅H₂₄O | 220.35 | Tertiary | Methylcyclohexenyl, hept-5-enyl | 4.0 | 20.2 |

Biological Activity

2-Cyclohexylpent-4-en-2-ol is a compound that has garnered attention in recent years for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

IUPAC Name: this compound

CAS Number: 320590-44-1

Molecular Formula: C_{11}H_{18}O

Molecular Weight: 170.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Activity: It has also been investigated for its potential to reduce inflammation.

Antimicrobial Properties

Recent studies have demonstrated the effectiveness of this compound against a range of microorganisms. The following table summarizes its antimicrobial effects compared to other compounds:

| Microorganism | Diameter of Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.4 ± 0.4 |

| Staphylococcus epidermidis | 17.6 ± 0.5 |

| Enterococcus faecalis | 18.3 ± 0.6 |

| Escherichia coli | 16.4 ± 0.3 |

| Klebsiella pneumoniae | 17.1 ± 0.6 |

This data indicates that this compound has significant inhibitory effects on these bacteria, suggesting its potential use as an antimicrobial agent in various applications, including textiles and coatings .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in several studies. One notable research investigation involved the compound's ability to modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response where higher concentrations of the compound resulted in greater inhibition of inflammatory markers.

Case Studies and Research Findings

-

Cobalt-Catalyzed Reactions:

A study highlighted the use of this compound in cobalt-catalyzed reactions, demonstrating its versatility in synthetic organic chemistry applications. The compound was utilized in the formation of silyl peroxides, showcasing its functional group reactivity and potential utility in developing new antimicrobial agents . -

Textile Applications:

Another investigation focused on incorporating this compound into textile materials to impart antimicrobial properties. The study reported that treated fabrics exhibited significant resistance to microbial growth, suggesting practical applications in healthcare and personal hygiene products .

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and microbial enzymes, disrupting normal cellular processes. This interaction may lead to increased permeability of microbial cells or inhibition of key metabolic pathways, resulting in antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.